molecular formula C11H14N2O3 B13609419 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine

1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine

Cat. No.: B13609419
M. Wt: 222.24 g/mol
InChI Key: LYHLHSBSWPQXDF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by a cyclopropane ring attached to a benzyl group that is substituted with a methoxy group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple . The benzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with cyclopropanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

    Substitution: Benzyl halides, sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include substituted cyclopropanamines, where the functional groups on the benzyl ring are modified. For example, reduction of the nitro group yields 1-(4-Methoxy-3-aminobenzyl)cyclopropan-1-amine .

Scientific Research Applications

1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)cyclopropan-1-amine: Similar structure but lacks the nitro group.

    1-(3-Nitrobenzyl)cyclopropan-1-amine: Similar structure but lacks the methoxy group.

    1-(4-Methoxy-3-nitrophenyl)cyclopropane: Similar structure but lacks the amine group.

Uniqueness

1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both methoxy and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-[(4-methoxy-3-nitrophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H14N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)7-11(12)4-5-11/h2-3,6H,4-5,7,12H2,1H3

InChI Key

LYHLHSBSWPQXDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CC2)N)[N+](=O)[O-]

Origin of Product

United States

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